BenchChemオンラインストアへようこそ!

Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester

Pharmaceutical impurity reference standard Pemetrexed quality control Analytical method validation

Procure this (E)-ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate reference standard (CAS 89113-43-9) as Pemetrexed Disodium Impurity 18/39 for unequivocal analytical method validation. Supplied at ≥98% purity with a full Certificate of Analysis (¹H NMR, ¹³C NMR, MS, HPLC), it meets ICH-Q7 requirements for ANDA impurity profiling. Its defined (E)-configuration eliminates stereochemical ambiguity, while the predicted LogP of 1.8688 ensures baseline separation of co-eluting impurities on reversed-phase columns. The monoisotopic mass of 206.09429 Da enables selective HRMS extracted ion chromatograms, preventing false positives in complex matrices.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 89113-43-9
Cat. No. B3332378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester
CAS89113-43-9
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C=CCO
InChIInChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h3-8,13H,2,9H2,1H3
InChIKeyBJWOTPJPNSRSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester (CAS 89113-43-9)? A Procurement-Oriented Overview


Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester (CAS 89113-43-9), chemically designated as (E)-ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate, is a pharmaceutical impurity reference standard used primarily as Pemetrexed Disodium Impurity 18/39 . This molecule features a 4-substituted ethyl benzoate bearing an allylic alcohol side‑chain with defined (E)‑configuration. With a molecular formula C₁₂H₁₄O₃ and an exact monoisotopic mass of 206.09429 g·mol⁻¹, the compound is supplied at ≥98 % purity for analytical method development, method validation (AMV), and quality control (QC) of the anticancer agent pemetrexed .

Why Generic Substitution Fails: Selecting the Right Pemetrexed Impurity Standard (CAS 89113-43-9)


Pemetrexed‑related impurities are structurally diverse; substituting the target compound with a close analog—such as the corresponding methyl ester—introduces different lipophilicity (ΔLogP ≈0.39) and altered chromatographic behaviour that can confound impurity identification and quantification . Moreover, the target compound is supplied as a fully characterised reference standard with a Certificate of Analysis (CoA) documenting ¹H NMR, ¹³C NMR, MS, and HPLC purity, ensuring compliance with ICH‑Q7 guidelines for analytical method validation [1]. Generic chemical equivalents lack this regulatory documentation and traceability, directly jeopardising the validity of impurity profiling methods used in ANDA submissions .

Quantitative Evidence Guide: Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester vs. Closest Analogs


Regulatory Reference Standard Certification vs. Generic Reagent‑Grade Analog

Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester is offered as a fully characterised Pemetrexed Disodium Impurity reference standard that is compliant with ICH and pharmacopeial guidelines and includes a CoA documenting ¹H NMR, ¹³C NMR, MS, and HPLC purity [1]. In contrast, generic reagent‑grade chemicals from catalogue suppliers typically provide only a basic purity certificate and lack the regulatory‑grade documentation and traceability required for GMP/GLP analytical method validation .

Pharmaceutical impurity reference standard Pemetrexed quality control Analytical method validation

Defined (E)-Stereochemistry Ensures Chromatographic Purity

The target compound is unequivocally supplied as the (E)-isomer, confirmed by SMILES notation '/C=C/CO' and the label '(E)-ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate' . This stereochemical definition is critical because Z‑isomer or cis/trans mixtures can produce distinctive chromatographic signals that confound impurity identification and quantification. Many commercial analogs are not stereospecifically defined, leading to ambiguity in peak assignment .

Stereochemical purity Impurity profiling Pemetrexed impurity

Higher LogP Enables Chromatographic Separation from Methyl Ester Analog

The target ethyl ester exhibits a predicted LogP of 1.8688, whereas the corresponding methyl ester analog (CAS 117390-08-6) has a LogP of 1.4787, yielding a ΔLogP of 0.3901 . This lipophilicity difference directly translates to longer retention under reversed‑phase UPLC conditions, facilitating baseline resolution between the two impurities during routine analysis [1].

HPLC method development LogP Pemetrexed impurity separation

Distinct Exact Mass for LC‑MS Differentiation from Saturated and Methyl Ester Analogs

The monoisotopic exact mass of the target compound is 206.09429 g·mol⁻¹, compared to 192.07864 g·mol⁻¹ for the methyl ester analog and 208.10994 g·mol⁻¹ for the saturated ethyl 4-(3-hydroxypropyl)benzoate . These differences of approximately 14 Da (methyl vs. ethyl) and 2 Da (saturated vs. allylic) allow selective extracted ion chromatograms (XIC) in high‑resolution mass spectrometry without isotopic interference .

LC-MS Impurity identification Mass spectrometry

Application Scenarios for Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester (CAS 89113-43-9)


Pharmaceutical Reference Standard for Pemetrexed Impurity Profiling

Analytical laboratories performing quality control of Pemetrexed API utilise this compound as a certified reference standard (Impurity 18/39) to calibrate HPLC‑UV or UPLC‑MS systems. The full CoA with NMR and MS characterisation ensures traceability to regulatory guidelines, enabling robust method validation for ANDA submissions [1].

Method Development for HPLC‑UV/UPLC‑MS Impurity Quantification

During reversed‑phase method development, the compound’s predicted LogP of 1.8688 (Δ0.39 higher vs. the methyl ester analog) provides a measurable retention time shift that chromatographers can exploit to achieve baseline separation of co‑eluting impurities, satisfying ICH Q2 specificity requirements .

Stereochemically Defined Impurity for Pharmacopeial Compliance

Regulatory submissions require unambiguous identification of impurities; the defined (E)-configuration of this compound eliminates stereochemical ambiguity that could arise if a Z‑isomer or mixed‑isomer product were used. This precision reduces the risk of misassignment and ensures consistent batch‑to‑batch analytical results .

High‑Resolution Mass Spectrometry (HRMS) Identification

With a monoisotopic mass of 206.09429 Da—distinctly different from related esters (Δ14 Da from methyl ester, Δ2 Da from saturated analog)—the compound serves as an ideal calibrant for HRMS‑based impurity identification, enabling selective extracted ion chromatograms that prevent false positives in complex biological matrices .

Quote Request

Request a Quote for Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.